molecular formula C9H17NS B3043114 (S)-(+)-2-Octyl isothiocyanate CAS No. 737761-98-7

(S)-(+)-2-Octyl isothiocyanate

Cat. No.: B3043114
CAS No.: 737761-98-7
M. Wt: 171.31 g/mol
InChI Key: RXAAZXUXIQEORL-VIFPVBQESA-N
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Description

(S)-(+)-2-Octyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group R−N=C=S. This compound is known for its unique stereochemistry, with the (S)-(+)-enantiomer being the active form. Isothiocyanates are widely recognized for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Isothiocyanates, such as (S)-(+)-2-Octyl isothiocyanate, are known to modulate the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics . They can react with sulfhydryl residues of Keap1, causing the release of Nrf2 . Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes .

Mode of Action

Isothiocyanates interact with their targets primarily through the formation of dithiocarbamates with proteins, which can alter the function of these proteins . This interaction can lead to changes in cellular processes, including the modulation of enzyme activity and the regulation of gene expression .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They are known to downregulate CYP3A2 mRNA expression, as well as the activity of benzyloxyquinoline debenzylase, a marker of CYP3As . They also exhibit antioxidant and anti-inflammatory activities and interfere with numerous cancer-related targets and pathways .

Pharmacokinetics

Isothiocyanates are rapidly absorbed and display high bioavailability at low dietary doses . Their bioavailability decreases at higher doses, indicating dose-dependent pharmacokinetic behavior . Absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .

Result of Action

The molecular and cellular effects of isothiocyanates’ action include antioxidant activity, anti-inflammatory activity, anticancer activity, and antibacterial activity . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by environmental factors. For instance, the amounts of isothiocyanates formed from glucosinolates in foods are variable and depend partly on food processing and preparation . Moreover, isothiocyanates exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .

Safety and Hazards

AITC did not cause any developmental toxicity in rats, hamsters, and rabbits. AITC may be fetotoxic to mice at doses higher than 6.0 mg/kg bw/day .

Future Directions

Isothiocyanates could serve as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies . The advent of other immunotherapies, such as chimeric antigen receptor-modified T (CAR-T) cells or cancer vaccines, have also contributed to the development of immunotherapy for CRC .

Biochemical Analysis

Biochemical Properties

(S)-(+)-2-Octyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics. It has been shown to interact with a variety of enzymes and proteins, contributing to its diverse biological effects . For instance, isothiocyanates have been reported to interact with the enzyme glutathione S-transferase (GST), which plays a role in their metabolism .

Cellular Effects

They can modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, isothiocyanates can inhibit the activity of certain enzymes involved in carcinogenic activation and induce the expression of antioxidant genes .

Dosage Effects in Animal Models

Studies on other isothiocyanates have shown that they can reduce tumor size when given at certain dosages .

Metabolic Pathways

Isothiocyanates, including this compound, are metabolized through the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It has been suggested that the membrane transport of isothiocyanates is mediated by certain transporters belonging to the ATP-binding-cassette (ABC) family, such as BCRP, MRP1, and MRP2 .

Subcellular Localization

Studies on other isothiocyanates have suggested that they may be preferentially localized in certain subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Octyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts. These salts are then decomposed using a desulfurylating reagent to yield the corresponding isothiocyanates . Another method involves the use of thiophosgene or its derivatives, although these reagents are highly toxic .

Industrial Production Methods

Industrial production of isothiocyanates often employs more sustainable methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method is optimized for sustainability, using benign solvents and moderate heating .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Octyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioureas, and substituted isothiocyanates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-(+)-2-Octyl isothiocyanate include:

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane
  • Iberin
  • Sulforaphene
  • Erucin

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the unique biological activities associated with its (S)-(+)-enantiomer. This enantiomeric form can exhibit different pharmacological properties compared to its racemic or ®-(-)-counterparts .

Properties

IUPAC Name

(2S)-2-isothiocyanatooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAAZXUXIQEORL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(+)-2-Octyl isothiocyanate
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